methyl N-(4-butylphenyl)carbamate
Description
Methyl N-(4-butylphenyl)carbamate is a carbamate derivative characterized by a butyl-substituted phenyl group attached to a carbamate functional group (O=C(NH)OCH₃). Carbamates are widely studied for their biological activities, including antiparasitic, antifungal, and herbicidal effects, often modulated by substituents on the aromatic ring .
Synthesis of such compounds typically involves reacting methanol with substituted phenylcarbamoyl chlorides under reflux conditions, as seen in methyl N-(4-chlorophenyl)carbamate synthesis . The butyl group in this compound likely enhances lipophilicity compared to smaller substituents, influencing solubility and bioavailability.
Properties
CAS No. |
113932-84-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27g/mol |
IUPAC Name |
methyl N-(4-butylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-10-6-8-11(9-7-10)13-12(14)15-2/h6-9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
SPPFBNMAZMWLEL-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)OC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the phenyl ring significantly impacts molecular weight, polarity, and stability. Key comparisons include:
*Calculated based on analogous structures.
Thermal Stability : Carbamates with bulky substituents (e.g., butyl) may exhibit higher thermal stability due to steric hindrance, as seen in studies on thermolabile carbamate derivatives . Nitro and chloro groups also improve stability via resonance and inductive effects .
Crystallography : Methyl N-(4-chlorophenyl)carbamate forms C(4) chains via N–H⋯O hydrogen bonds along the b-axis , while benzyl N-(4-pyridyl)carbamate exhibits interlayer N–H⋯N interactions . The butyl group in the target compound may disrupt crystal packing, reducing melting points compared to smaller analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
